2-(Acetylamino)phenyl 3-butoxybenzoate
Description
This compound is an ester derivative combining a benzoate moiety with an acetylamino-substituted phenyl group. Key properties to analyze would include:
- Molecular weight: Calculated based on its formula.
- Solubility: Likely low in water due to the butoxy and acetyl groups.
- Stability: Susceptibility to hydrolysis under acidic/basic conditions.
Properties
Molecular Formula |
C19H21NO4 |
|---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
(2-acetamidophenyl) 3-butoxybenzoate |
InChI |
InChI=1S/C19H21NO4/c1-3-4-12-23-16-9-7-8-15(13-16)19(22)24-18-11-6-5-10-17(18)20-14(2)21/h5-11,13H,3-4,12H2,1-2H3,(H,20,21) |
InChI Key |
NWAJBZNKTMDSJC-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=CC(=C1)C(=O)OC2=CC=CC=C2NC(=O)C |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)OC2=CC=CC=C2NC(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Hypothetical analogs might include:
Table 1: Structural and Functional Comparison
| Compound Name | Substituents | Bioactivity (Hypothetical) | Solubility (mg/mL) | Stability (pH 7) |
|---|---|---|---|---|
| 2-(Acetylamino)phenyl 3-butoxybenzoate | Acetylamino phenyl, butoxy | Antimicrobial | 0.5 (Water) | Moderate |
| 3-Butoxybenzoic acid | Butoxy, carboxylic acid | Anti-inflammatory | 1.2 (Water) | High |
| Phenyl 4-acetamidobenzoate | Acetamido phenyl, unsubstituted | Analgesic | 0.3 (Water) | Low |
Key Observations:
- Butoxy vs. Carboxylic Acid Groups : The butoxy chain in the target compound likely enhances lipophilicity compared to 3-butoxybenzoic acid, altering membrane permeability .
- Acetylamino vs. Acetamido Groups: Positional differences in the acetylated amino group may influence hydrogen bonding and receptor binding .
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